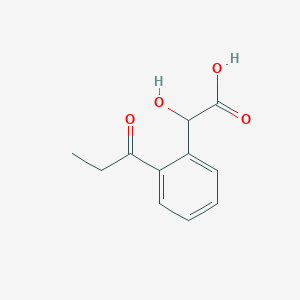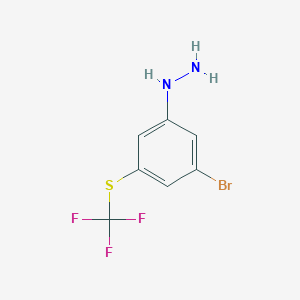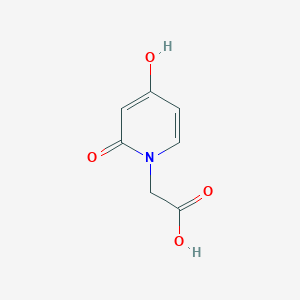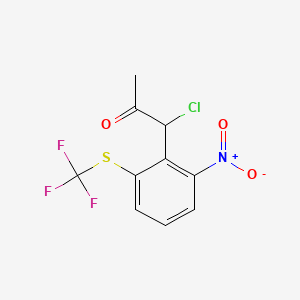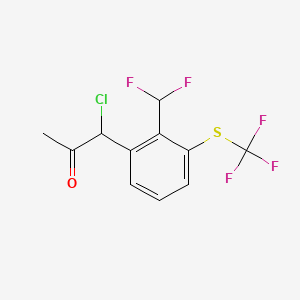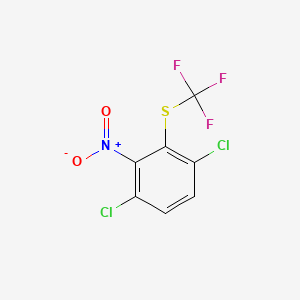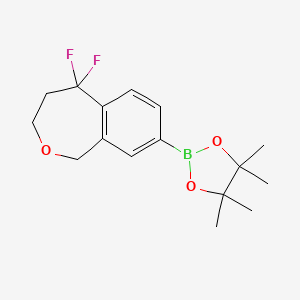
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic organic compound. It features a benzoxepin ring system substituted with difluoro groups and a dioxaborolane moiety. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps:
Formation of the Benzoxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Difluoro Groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Dioxaborolane Moiety: This step often involves borylation reactions using boronic acids or esters under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions could involve the removal of fluorine atoms or the reduction of the benzoxepin ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxepin ring or dioxaborolane moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity.
Medicine
Diagnostic Tools: It might be used in the development of diagnostic agents or imaging tools due to its unique chemical properties.
Industry
Polymer Synthesis: The compound could be used as a monomer or comonomer in the synthesis of specialized polymers.
Mechanism of Action
The mechanism by which 2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects would depend on its specific application. For example, in catalysis, it might act as a ligand that stabilizes the transition state of a reaction. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the difluoro groups, which may affect its reactivity and properties.
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborane: Similar structure but with different substituents on the dioxaborolane moiety.
Uniqueness
The presence of difluoro groups and the specific arrangement of the benzoxepin and dioxaborolane moieties make 2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane unique. These structural features may impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C16H21BF2O3 |
|---|---|
Molecular Weight |
310.1 g/mol |
IUPAC Name |
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BF2O3/c1-14(2)15(3,4)22-17(21-14)12-5-6-13-11(9-12)10-20-8-7-16(13,18)19/h5-6,9H,7-8,10H2,1-4H3 |
InChI Key |
ODTIJCGELZTBQW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCOC3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




